

An In-depth Technical Guide to Clostebol Acetate (CAS Number: 855-19-6)

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Clostebol acetate, a synthetic anabolic-androgenic steroid (AAS) derived from testosterone, is identified by the CAS number 855-19-6. As a prodrug of clostebol (4-chlorotestosterone), it is designed to maximize anabolic effects while minimizing androgenic properties. This is achieved through a key structural modification: the introduction of a chlorine atom at the 4-position of the steroid nucleus. This alteration prevents its conversion to dihydrotestosterone (DHT) and aromatization to estrogen, thereby reducing certain androgenic and estrogenic side effects. This technical guide provides a comprehensive overview of clostebol acetate, including its physicochemical properties, mechanism of action, metabolic fate, and detailed protocols for its synthesis and analytical detection. The information presented is intended for researchers, scientists, and professionals involved in drug development and analysis.

Physicochemical Properties

Clostebol acetate is a white to light yellow crystalline powder. Its chemical and physical properties are summarized in the table below.



Property	Value	
CAS Number	855-19-6	
Molecular Formula	C21H29ClO3	
Molecular Weight	364.91 g/mol	
IUPAC Name	[(8R,9S,10R,13S,14S,17S)-4-Chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate	
Synonyms	4-Chlorotestosterone acetate, 4-CLTA, Steranabol	
Melting Point	229 °C	
Anabolic/Androgenic Ratio	46:25 (relative to testosterone as 100:100)	

Mechanism of Action and Pharmacology

Clostebol acetate is an esterified form of clostebol and acts as a prodrug. Following administration, it is hydrolyzed to release the active compound, clostebol.

Androgen Receptor Binding and Signaling

Clostebol exerts its effects by binding to and activating androgen receptors (AR) located in the cytoplasm of target cells in tissues such as muscle and bone.[1][2] This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the clostebol-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to an increase in protein synthesis, which is the basis of its anabolic effects.[1]





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Figure 1: Simplified signaling pathway of Clostebol via the Androgen Receptor.

Pharmacological Effects

The primary pharmacological effects of **clostebol acetate** are:

- Anabolic Effects: By promoting protein synthesis and nitrogen retention, clostebol acetate
 contributes to muscle growth and repair.[1] This makes it beneficial in clinical settings for
 treating conditions associated with muscle wasting.
- Erythropoiesis Stimulation: Clostebol can stimulate the production of erythropoietin, a hormone that increases the production of red blood cells. This enhances oxygen delivery to tissues, which can improve endurance.
- Reduced Androgenic and Estrogenic Activity: The 4-chloro modification significantly reduces
 the androgenic potential of the molecule and prevents its aromatization into estrogenic
 compounds. This minimizes side effects such as gynecomastia and water retention.

Pharmacokinetics and Metabolism

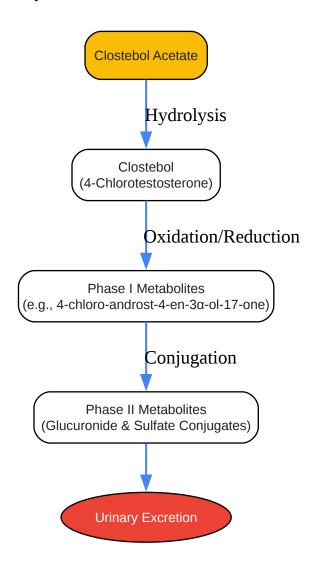
Clostebol acetate is typically administered via intramuscular injection. As a prodrug, it is hydrolyzed in the body to release clostebol. The metabolism of clostebol primarily occurs in the



liver and involves both Phase I and Phase II reactions.

The main metabolic pathways include:

- Hydrolysis: The acetate ester is cleaved to yield the active steroid, clostebol.
- Phase I Metabolism: The primary urinary metabolite is 4-chloro-androst-4-en-3α-ol-17-one
 (M1).[3] Other metabolites are formed through oxidation and reduction reactions.
- Phase II Metabolism: The metabolites undergo conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in the urine.



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Figure 2: Overview of the metabolic pathway of Clostebol Acetate.



Urinary Excretion of Metabolites:

The detection of clostebol metabolites in urine is a key aspect of anti-doping controls. The concentrations and detection times can vary based on the route of administration.

Parameter	Oral Administration	Transdermal Administration
Dose	40 mg Clostebol Acetate	5 mg Clostebol Acetate
Cmax of M1	Not specified	~20 ng/mL
Time to Cmax of M1	Not specified	~15 hours
Detection Window of M1	Up to 10 days	Up to 146 hours (in the applicator)

Data compiled from excretion studies.

Experimental Protocols Synthesis of Clostebol Acetate

Clostebol acetate is synthesized from testosterone acetate via direct chlorination at the C4 position.

Materials and Reagents:

- Testosterone acetate
- Chlorinating agent (e.g., N-chlorosuccinimide, thionyl chloride, or chlorine gas)
- Solvent (e.g., chloroform, dichloromethane, or carbon tetrachloride)
- · Methanol for recrystallization

Procedure:

• Dissolve testosterone acetate in an appropriate solvent.

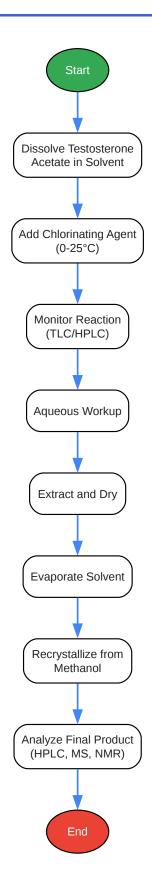






- Under controlled temperature conditions (typically 0-25°C), add the chlorinating agent to the solution. The reaction proceeds via electrophilic addition to the Δ4 double bond.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
- Upon completion, quench the reaction and perform an aqueous workup to remove any unreacted reagents and byproducts.
- Extract the product into an organic solvent and dry the organic layer.
- Evaporate the solvent to obtain the crude product.
- Purify the crude clostebol acetate by selective crystallization from methanol to yield colorless prisms.
- Confirm the purity and identity of the final product using techniques such as HPLC, mass spectrometry, and NMR.





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Figure 3: General workflow for the synthesis of **Clostebol Acetate**.



Analytical Detection in Urine by GC-MS/MS

This protocol describes a typical procedure for the detection and quantification of clostebol metabolites in urine samples.

Sample Preparation:

- To 2 mL of urine, add 750 μL of phosphate buffer (0.8 M, pH 7), 50 μL of β-glucuronidase from E. coli, and an internal standard (e.g., 17α-methyltestosterone).
- Incubate the mixture for 1 hour at 55°C to hydrolyze the glucuronide conjugates.
- Alkalinize the sample by adding 0.5 mL of a carbonate/bicarbonate buffer.
- Perform a liquid-liquid extraction with 5 mL of tert-butyl methyl ether (TBME) by shaking for 5 minutes.
- Centrifuge the sample and transfer the organic layer to a new tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen.
- For the analysis of sulfate conjugates, the aqueous phase can be further processed by solidphase extraction and solvolysis.
- Derivatize the dry residue by adding 50 μL of a derivatizing mixture (e.g., MSTFA/NH₄I/2-mercaptoethanol) and heating at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

Instrumental Analysis:

- Gas Chromatograph (GC):
 - Column: HP1MS methyl-fused silica capillary column (or equivalent).
 - Injector: Split injection mode.
 - Carrier Gas: Helium.
 - Temperature Program: A suitable temperature gradient to separate the analytes of interest.

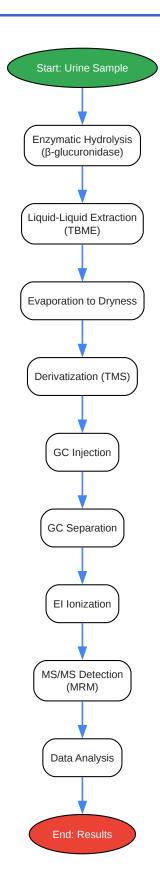
Foundational & Exploratory





- Mass Spectrometer (MS):
 - Ionization: Electron Ionization (EI).
 - Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for metabolite identification.





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Figure 4: Workflow for the analysis of Clostebol metabolites in urine by GC-MS/MS.



Conclusion

Clostebol acetate is a synthetically modified anabolic steroid with a distinct pharmacological profile characterized by enhanced anabolic and reduced androgenic and estrogenic properties. Its mechanism of action follows the classical pathway of androgen receptor activation, leading to increased protein synthesis. The metabolic pathways are well-characterized, with the identification of specific urinary metabolites that are crucial for doping control analysis. The provided experimental protocols for synthesis and analytical detection offer a framework for researchers in the field. Further research to quantify the binding affinity of clostebol to the androgen receptor and to obtain more detailed in vivo pharmacokinetic and pharmacodynamic data would provide a more complete understanding of this compound.

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